1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a compound of interest in various fields of chemistry and industry. This compound features a pyrazole ring substituted with a difluoroethyl group and a propoxymethyl group, along with a sulfonyl chloride functional group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the difluoroethyl group: This step often involves the use of difluoroethylating agents such as 1,1-difluoroethyl chloride (CH3CF2Cl) under catalytic conditions.
Attachment of the propoxymethyl group: This can be accomplished through nucleophilic substitution reactions using propoxymethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and reduction: The pyrazole ring and the difluoroethyl group can participate in oxidation and reduction reactions under appropriate conditions.
Cross-coupling reactions: The difluoroethyl group can be involved in cross-coupling reactions with aryl or alkyl halides using transition metal catalysts.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation and reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are commonly used.
Cross-coupling reactions: Catalysts such as palladium, nickel, or copper are employed along with ligands and bases to facilitate the coupling reactions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Medicinal chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in disease pathways.
Materials science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Agricultural chemistry: It may be utilized in the synthesis of agrochemicals, such as herbicides or fungicides.
Biological research: The compound can be used as a tool to study biological processes and pathways, particularly those involving sulfonylation reactions.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through covalent modification of active site residues. The sulfonyl chloride group is particularly reactive and can form covalent bonds with nucleophilic amino acid residues, leading to enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethyl chloride (CH3CF2Cl): A difluoroalkylating reagent used in similar synthetic applications.
2-(2,2,2-trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds contain trifluoroethyl groups and are used in cycloaddition reactions.
Difluoro- and trifluoro diazoalkanes: These compounds are used in cycloaddition reactions and have similar fluorinated groups.
Uniqueness
1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of both difluoroethyl and sulfonyl chloride groups allows for diverse chemical transformations and applications in various fields of research and industry.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-(propoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF2N2O3S/c1-2-3-17-6-7-8(18(10,15)16)4-13-14(7)5-9(11)12/h4,9H,2-3,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXRHDDISWWQQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=NN1CC(F)F)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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